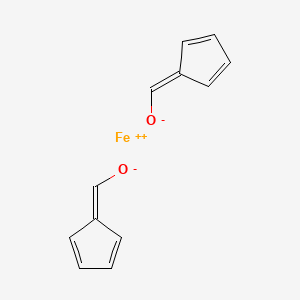
Ferrocene, 1,1'-diformyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocene, 1,1’-diformyl- is an organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom, with each ring bearing a formyl group at the 1-position This compound is a derivative of ferrocene, which is known for its stability and unique electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ferrocene, 1,1’-diformyl- typically involves the formylation of ferrocene. One common method is the Vilsmeier-Haack reaction, where ferrocene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds as follows:
- Ferrocene is dissolved in an inert solvent like dichloromethane.
- DMF and POCl3 are added to the solution, initiating the formylation reaction.
- The reaction mixture is stirred at a specific temperature, usually around 0°C to room temperature.
- After completion, the product is isolated and purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of ferrocene, 1,1’-diformyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps may include recrystallization and distillation to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ferrocene, 1,1’-diformyl- undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The formyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the formyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or hydrazines in the presence of a base.
Major Products Formed
Oxidation: 1,1’-dicarboxyferrocene.
Reduction: 1,1’-dihydroxyferrocene.
Substitution: Various substituted ferrocenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ferrocene, 1,1’-diformyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organometallic compounds and polymers.
Biology: Investigated for its potential as a redox-active agent in biological systems.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including electrochemical sensors and catalysts.
Wirkmechanismus
The mechanism by which ferrocene, 1,1’-diformyl- exerts its effects is primarily through its redox activity. The compound can undergo reversible oxidation and reduction, making it a valuable redox mediator. In biological systems, it can generate reactive oxygen species (ROS) through Fenton-like reactions, which can induce oxidative stress in cells . This property is exploited in its anticancer and antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: The parent compound, known for its stability and aromaticity.
Acetylferrocene: A derivative with acetyl groups instead of formyl groups.
Ruthenocene: A similar compound with ruthenium instead of iron.
Uniqueness
Ferrocene, 1,1’-diformyl- is unique due to the presence of two formyl groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile building block for synthesizing more complex molecules and materials.
Eigenschaften
Molekularformel |
C12H10FeO2 |
|---|---|
Molekulargewicht |
242.05 g/mol |
IUPAC-Name |
cyclopenta-2,4-dien-1-ylidenemethanolate;iron(2+) |
InChI |
InChI=1S/2C6H6O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5,7H;/q;;+2/p-2 |
InChI-Schlüssel |
LQYSDNOQNIOVFY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C[O-])C=C1.C1=CC(=C[O-])C=C1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B12357881.png)
![6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B12357889.png)
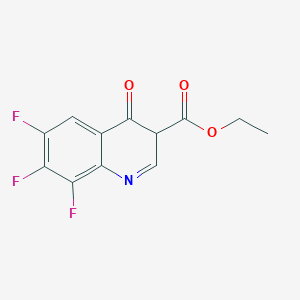
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 3-amino-1,5-dihydro-](/img/structure/B12357906.png)
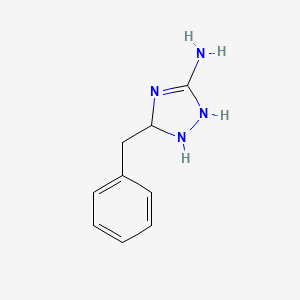
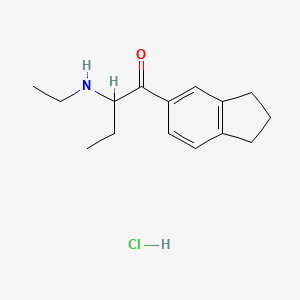
![[3-[[4-[(3-chloro-2-imino-3H-pyridin-4-yl)oxy]-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B12357923.png)
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12357924.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12357929.png)
![2-[(5-ethyl-4-methyl-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12357937.png)
![[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl benzoate](/img/structure/B12357943.png)
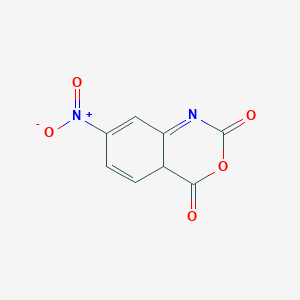
![(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12357972.png)

